molecular formula C10H17NO3 B2770958 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2224536-03-0

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one

Cat. No.: B2770958
CAS No.: 2224536-03-0
M. Wt: 199.25
InChI Key: NUVLQCBYBKUOMP-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methoxymethyl group and a methyl group, along with a prop-2-en-1-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one typically involves the reaction of 2-(Methoxymethyl)-6-methylmorpholine with an appropriate acylating agent such as acryloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted morpholine derivatives.

Scientific Research Applications

1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one: Unique due to its specific substitution pattern on the morpholine ring.

    2-(Methoxymethyl)-6-methylmorpholine: Lacks the prop-2-en-1-one moiety.

    4-(Methoxymethyl)morpholine: Different substitution pattern and lacks the prop-2-en-1-one moiety.

Uniqueness

This compound is unique due to the presence of both the methoxymethyl and methyl groups on the morpholine ring, along with the prop-2-en-1-one moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-10(12)11-5-8(2)14-9(6-11)7-13-3/h4,8-9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVLQCBYBKUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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